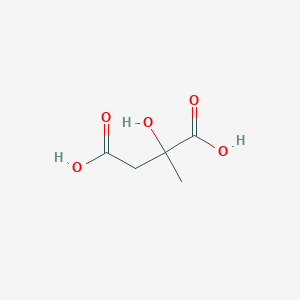

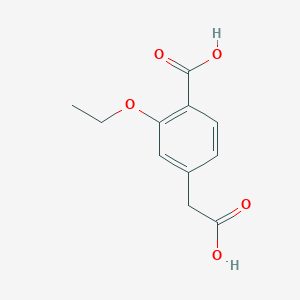

4-(Carboxymethyl)-2-ethoxybenzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-(Carboxymethyl)-2-ethoxybenzoic acid often involves catalytic oxidative coupling and various condensation reactions. For example, the oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with alkynes can be efficiently conducted in the presence of a rhodium/copper catalyst system under air, leading to the formation of isocoumarin derivatives, some exhibiting solid-state fluorescence (Shimizu et al., 2009). Additionally, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid highlights the multi-step reaction processes involving methylation, thiocyanation, ethylation, and oxidation to achieve the target compound (Wang Yu, 2008).

Molecular Structure Analysis

Crystal structure studies are crucial for understanding the molecular arrangement and interactions within compounds. For instance, the study of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate revealed its crystallization in the triclinic space group, with the analysis emphasizing the role of strong hydrogen bonds in the crystal packing, particularly the co-crystallized water molecules acting as both donors and acceptors (Yeong et al., 2018).

Chemical Reactions and Properties

The chemical behavior of 4-(Carboxymethyl)-2-ethoxybenzoic acid derivatives in reactions is influenced by their functional groups and molecular structure. For example, (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids undergo intramolecular cyclization under the influence of acetic anhydride, demonstrating the reactivity of these compounds in forming cyclic structures (Shipilovskikh et al., 2009).

Physical Properties Analysis

Physical properties, such as crystallinity, melting points, and solubility, are fundamental characteristics that can be inferred from studies on similar compounds. For instance, the synthesis and analysis of poly(4-hydroxybenzoate)s from 4-hydroxybenzoic acid explore the condensation reactions and resulting polymer properties, providing insights into the physical characteristics of related benzoic acid derivatives (Kricheldorf & Schwarz, 1984).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and interaction with other molecules are crucial for understanding the behavior of 4-(Carboxymethyl)-2-ethoxybenzoic acid in various chemical environments. The efficient and cost-effective synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key acid synthon of repaglinide, from 2-hydroxy-4-methylbenzoic acid, demonstrates the strategic approaches to modifying chemical properties for desired outcomes (Salman et al., 2002).

Aplicaciones Científicas De Investigación

-

Biological Engineering and Medical Imaging

- Carboxymethyl cellulose hydrogels are widely used in biological engineering and medical imaging .

- These hydrogels consist of a hydrophilic three-dimensional polymer network that rapidly expands in water and can hold a large volume of water in its swelling state without dissolving .

- They are the material of choice in drug delivery applications due to their non-toxicity, good biodegradability, good biocompatibility, and low immunogenicity .

-

Drug Delivery

-

Tissue Engineering

-

Regenerative Medicine

-

Electrochemical Devices

- Carboxymethyl cellulose-based materials are used in sustainable electrochemical devices .

- Due to its flexible framework with fascinating groups on its surface like hydroxide (–OH) and carboxylate (–COO − ), CMC is able to be modified into conducting materials by blending it with other biopolymers, synthetic polymers, salts, acids, and others .

- These properties of CMC have made it possible to utilize this bio-sourced polymer in several applications as a conducting electrolyte, binder in electrodes, detector, sensor, and active material in fuel cells, actuators, and triboelectric nanogenerators (TENG) .

-

Food Industry

-

Biomedical Applications

- Hydrogels based on natural, biodegradable materials like carboxymethyl cellulose have gained considerable interest in the medical field due to their improved drug delivery profiles and tissue-mimicking architecture .

- These hydrogels can improve cell viability, highlighting the potential of these systems as therapeutic scaffolds for skin tissue engineering .

- Moreover, they demonstrated antibacterial effects against Escherichia coli and Staphylococcus aureus bacteria .

-

Preparation of Hydantoin-Derived Autotaxin Inhibitors

-

Synthesis of Reactive Oxygen Species (ROS)-Sensitive and H2O2-Eliminating Materials

-

Wound Dressing

-

Bioimaging

-

Detergent Uses

-

Biomedical Applications

- Hydrogels based on natural, biodegradable materials like carboxymethyl cellulose have gained considerable interest in the medical field due to their improved drug delivery profiles and tissue-mimicking architecture .

- These hydrogels can improve cell viability, highlighting the potential of these systems as therapeutic scaffolds for skin tissue engineering .

- Moreover, they demonstrated antibacterial effects against Escherichia coli and Staphylococcus aureus bacteria .

-

Preparation of Hydantoin-Derived Autotaxin Inhibitors

-

Synthesis of Reactive Oxygen Species (ROS)-Sensitive and H2O2-Eliminating Materials

-

Wound Dressing

-

Bioimaging

-

Detergent Uses

Safety And Hazards

While specific safety data for “4-(Carboxymethyl)-2-ethoxybenzoic acid” is not available, similar compounds like 4-(Carboxymethyl)phenylboronic acid are considered hazardous by the 2012 OSHA Hazard Communication Standard. They may cause skin irritation, serious eye irritation, and respiratory irritation .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(carboxymethyl)-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-2-16-9-5-7(6-10(12)13)3-4-8(9)11(14)15/h3-5H,2,6H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZWZRNYTRQDLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176522 | |

| Record name | 4-(Carboxymethyl)-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Carboxymethyl)-2-ethoxybenzoic acid | |

CAS RN |

220438-80-2 | |

| Record name | 4-(Carboxymethyl)-2-ethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220438802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Carboxymethyl)-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(CARBOXYMETHYL)-2-ETHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P92FSD7933 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)